
1-Chloro-3,5-diethynylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3,5-diethynylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a chlorine atom at the first position and ethynyl groups at the third and fifth positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Chloro-3,5-diethynylbenzene can be synthesized through several methods. One common approach involves the halogenation of 3,5-diethynylbenzene using chlorine gas under controlled conditions. The reaction typically requires a catalyst, such as iron(III) chloride, to facilitate the substitution of hydrogen atoms with chlorine.
Another method involves the Sonogashira coupling reaction, where 1-chloro-3,5-dibromobenzene is reacted with acetylene in the presence of a palladium catalyst and a copper co-catalyst. This reaction proceeds under mild conditions and yields this compound with high selectivity.
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-3,5-diethynylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Addition Reactions: The ethynyl groups can participate in addition reactions with halogens, hydrogen, and other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to yield alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Addition Reactions: Halogens like bromine or hydrogen gas in the presence of a catalyst are typical reagents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Major Products Formed
Substitution: Products include derivatives with various functional groups replacing the chlorine atom.
Addition: Products include dihaloalkanes or hydrogenated derivatives.
Oxidation: Products include diketones or carboxylic acids.
Reduction: Products include alkanes or partially hydrogenated intermediates.
Applications De Recherche Scientifique
1-Chloro-3,5-diethynylbenzene has several scientific research applications:
Materials Science: It is used in the synthesis of conjugated polymers and organic semiconductors, which are essential for developing electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: The compound serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Research: It is used as a probe in studying enzyme mechanisms and as a precursor for bioactive compounds.
Industrial Applications: The compound is utilized in the production of specialty chemicals and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-chloro-3,5-diethynylbenzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various coupling and substitution reactions. The ethynyl groups provide sites for further functionalization, while the chlorine atom can be selectively replaced to introduce different functional groups.
In materials science, the compound’s conjugated structure allows it to participate in π-π stacking interactions, which are crucial for the formation of conductive and semiconductive materials. These interactions facilitate charge transport and improve the performance of electronic devices.
Comparaison Avec Des Composés Similaires
1-Chloro-3,5-diethynylbenzene can be compared with other similar compounds, such as:
1-Bromo-3,5-diethynylbenzene: Similar structure but with a bromine atom instead of chlorine. It exhibits different reactivity and selectivity in substitution reactions.
1-Chloro-3,5-dimethylbenzene: Similar structure but with methyl groups instead of ethynyl groups. It has different physical properties and reactivity.
1-Chloro-3,5-diphenylbenzene: Similar structure but with phenyl groups instead of ethynyl groups. It is used in different applications due to its bulkier substituents.
The uniqueness of this compound lies in its combination of a chlorine atom and ethynyl groups, which provide a balance of reactivity and stability, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C10H5Cl |
|---|---|
Poids moléculaire |
160.60 g/mol |
Nom IUPAC |
1-chloro-3,5-diethynylbenzene |
InChI |
InChI=1S/C10H5Cl/c1-3-8-5-9(4-2)7-10(11)6-8/h1-2,5-7H |
Clé InChI |
VBRACQJPWUVAKB-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC(=CC(=C1)Cl)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



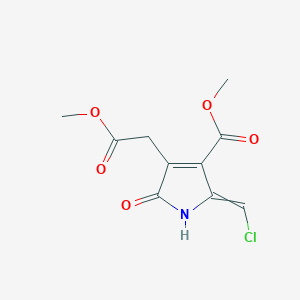
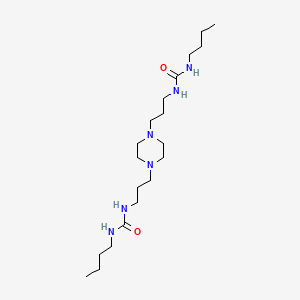
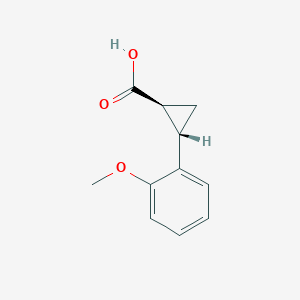
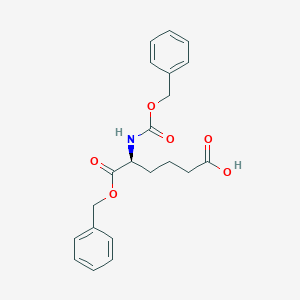

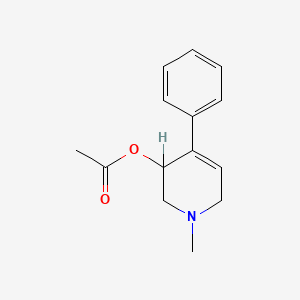

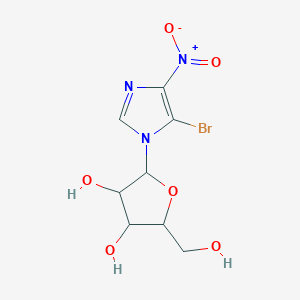
![manganese(2+);4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid](/img/structure/B14007455.png)
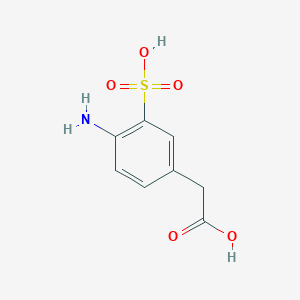
![2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-amine](/img/structure/B14007464.png)
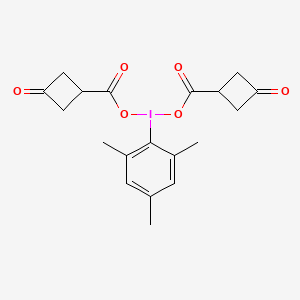
![4(3H)-Pyrimidinone,2-amino-6-methyl-5-[3-[(4-nitrophenyl)amino]propyl]-](/img/structure/B14007472.png)
